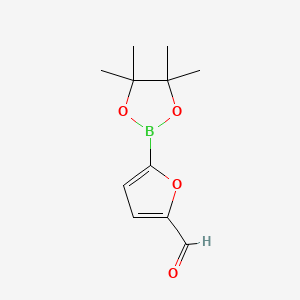

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a formyl group and a boronic ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde typically involves the borylation of furan derivatives. One common method is the palladium-catalyzed borylation of 5-bromo-2-furaldehyde using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium acetate, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in Suzuki-Miyaura reactions.

Major Products

Oxidation: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylic acid.

Reduction: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-methanol.

Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura reaction.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cross-Coupling Reactions:

The compound can serve as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. Its pinacolboronate group facilitates the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules. For example, it can be coupled with aryl halides to produce substituted furans and other aromatic compounds, which are essential in pharmaceutical and agrochemical industries .

Formation of Covalent Organic Frameworks (COFs):

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is utilized in the synthesis of COFs. These frameworks are constructed through imine linkages formed by the reaction of aldehydes with amines. The resulting COFs exhibit tunable porosity and functionality, making them ideal for applications in gas storage and separation .

Materials Science

Photocatalysis:

The compound has been integrated into photocatalytic systems for light-induced hydrogen generation. Its structural properties allow it to participate in photochemical reactions that convert solar energy into chemical energy. Studies have shown that COFs incorporating this compound can achieve high efficiency in photocatalytic hydrogen evolution reactions .

Organic Light Emitting Diodes (OLEDs):

Due to its electronic properties, this compound is explored as a potential material for OLEDs. The incorporation of this compound can enhance the light-emitting efficiency and stability of OLED devices .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, the formyl group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring, a formyl group, and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science .

Actividad Biológica

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a furan ring and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

- Chemical Formula : C11H15BO4

- Molecular Weight : 226.05 g/mol

- CAS Number : 73183-34-3

The structure of this compound allows for diverse functionalization, which can enhance its biological activity. The boron atom in the dioxaborolane structure is particularly noteworthy for its ability to form complexes with various biological molecules.

Biological Activity

Research on the biological activity of this compound has revealed several areas of interest:

Anticancer Activity

Studies have indicated that related compounds featuring furan and dioxaborolane groups exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 1 µM for certain derivatives .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of derivatives similar to this compound:

- Results : The compound demonstrated a significant reduction in cell viability across multiple cancer cell lines compared to control groups. The study highlighted the importance of the furan moiety in enhancing cytotoxicity.

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | <0.5 | Tubulin inhibition |

| A549 | <0.7 | Apoptosis induction |

| HL-60 | <0.9 | Cell cycle arrest |

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties:

- Results : Compounds similar to this aldehyde showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of the bacterial membrane integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(7-13)14-9/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQZZPPWTRWPTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682200 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273731-82-1 |

Source

|

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.